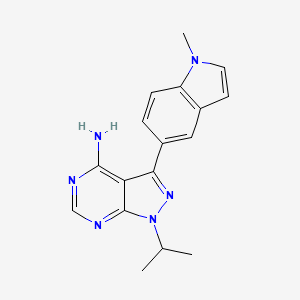

CpCDPK1/TgCDPK1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N6 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20) |

InChI Key |

SPUWUOGLPPVXCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Calcium-Dependent Protein Kinase 1 (CpCDPK1) in Cryptosporidium parvum: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptosporidium parvum, an apicomplexan parasite, is a leading cause of diarrheal disease (cryptosporidiosis) globally, particularly affecting young children and immunocompromised individuals. The absence of a consistently effective treatment underscores the urgent need for novel therapeutic targets. Calcium-Dependent Protein Kinase 1 (CpCDPK1) has emerged as a critical enzyme for parasite survival and pathogenesis, making it a promising target for drug development. This technical guide provides an in-depth overview of the function of CpCDPK1, detailing its essential roles in parasite motility, host cell invasion, and intracellular proliferation. We present a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and a visualization of the current understanding of the CpCDPK1 signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to combat cryptosporidiosis.

Introduction

Cryptosporidium parvum infection is characterized by a complex life cycle involving both asexual and sexual replication within the intestinal epithelial cells of a host. The parasite's ability to successfully invade host cells, replicate, and egress to infect neighboring cells is fundamental to its pathogenesis. These processes are tightly regulated by intracellular signaling pathways, with calcium signaling playing a pivotal role.

Calcium-Dependent Protein Kinases (CDPKs) are a family of serine/threonine kinases that act as key effectors of calcium signals in plants, protists, and apicomplexan parasites. Notably, CDPKs are absent in mammals, making them highly attractive targets for the development of selective inhibitors with minimal off-target effects in the host. In C. parvum, CpCDPK1 has been identified as an essential protein, with genetic and chemical validation studies confirming its indispensable role in the parasite's life cycle.[1][2]

This guide will delve into the molecular and cellular functions of CpCDPK1, providing a detailed examination of its known activities and the experimental approaches used to elucidate them.

Core Functions of CpCDPK1

CpCDPK1 is a multifaceted enzyme implicated in several key processes essential for the survival and propagation of C. parvum.

Essentiality for Parasite Survival

Genetic knockout attempts of the cpcdpk1 gene in C. parvum have been unsuccessful, strongly indicating that the gene is essential for parasite survival.[2][3] This essentiality has been further confirmed using a conditional protein degradation system, where the depletion of CpCDPK1 leads to a significant reduction in parasite proliferation.[3]

Role in Host Cell Invasion and Motility

The invasion of host intestinal epithelial cells by C. parvum sporozoites is an active process that relies on the parasite's gliding motility and the secretion of molecules from its apical organelles. CpCDPK1 is believed to be a critical regulator of these events, analogous to its well-characterized ortholog in Toxoplasma gondii (TgCDPK1), which controls microneme secretion, a key step in motility and invasion.[4] Inhibition of CpCDPK1 with bumped kinase inhibitors (BKIs) has been shown to block C. parvum invasion of host cells in vitro.[2][5]

Regulation of Asexual Replication

Following successful invasion, C. parvum undergoes asexual replication (merogony) within a parasitophorous vacuole. Studies using conditional expression systems have demonstrated that the knockdown of CpCDPK1 significantly impairs this early asexual replication, leading to a reduced parasite load.[1]

Localization and Expression

Immunofluorescence assays have revealed that CpCDPK1 is expressed throughout the sporozoite, the initial invasive stage of the parasite.[4][5] During the intracellular developmental stages, CpCDPK1 expression is observed in merozoites within meronts.[4] Gene expression analysis via quantitative reverse transcription PCR (qRT-PCR) has shown that the expression of the cpcdpk1 gene (cgd3_920) peaks at approximately 12 hours post-infection in in vitro cultures, coinciding with the development of meronts.[5] The protein is expressed in all life stages of the parasite.[1]

Quantitative Data

The following tables summarize key quantitative data related to CpCDPK1 activity and its inhibition.

Table 1: Kinetic Parameters of CpCDPK1

| Parameter | Value | Substrate | Reference |

| Km | 283 µM/L | Syntide-2 | [6] |

Table 2: In Vitro Inhibitory Activity of Selected Bumped Kinase Inhibitors (BKIs) against CpCDPK1

| Compound | CpCDPK1 IC50 (µM) | C. parvum EC50 (µM) | Reference |

| BKI-1294 | <0.020 | low micromolar | [7] |

| RM-1-132 | 0.005 | 0.057 | [7] |

| BKI-1318 | 0.005 | 0.076 | [7] |

| BKI-1369 | 0.003 | 0.038 | [7] |

| BKI-1517 | 0.003 | 0.027 | [7] |

| BKI-1550 | 0.002 | 0.016 | [7] |

| BKI-1553 | 0.003 | 0.022 | [7] |

| BKI-1649 | 0.003 | 0.024 | [7] |

IC50 (Half-maximal inhibitory concentration) values were determined against recombinant CpCDPK1 enzyme. EC50 (Half-maximal effective concentration) values were determined in in vitro C. parvum growth inhibition assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CpCDPK1.

CpCDPK1 Kinase Assay (Coupled Enzyme ATPase Assay)

This assay measures the kinase activity of CpCDPK1 by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4]

Materials:

-

Recombinant CpCDPK1

-

Syntide-2 peptide (substrate)

-

ATP

-

NADH (reduced β-nicotinamide adenine dinucleotide)

-

Phosphoenolpyruvic acid

-

Pyruvate kinase/Lactate dehydrogenase enzyme mixture

-

Kinase reaction buffer: 20 mM HEPES (pH 7.5), 30 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 2 µg/ml BSA, 10 mM DTT, and 0.01% (v/v) Tween 20

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

-

In a 96-well plate, add 13 nM of recombinant CpCDPK1 to each well containing the inhibitor dilutions.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a reaction mixture containing 150 µM NADH, 300 µM phosphoenolpyruvic acid, 50 µM Syntide-2, and the pyruvate kinase/lactate dehydrogenase mixture in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration of 50 µM to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 30°C for 40 minutes using a microplate reader.

-

Determine the rate of NADH oxidation from the linear phase of the reaction.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression curve.

Quantitative Reverse Transcription PCR (qRT-PCR) for cpcdpk1 Gene Expression

This protocol describes the quantification of cpcdpk1 mRNA levels in different life cycle stages of C. parvum grown in vitro.

Materials:

-

HCT-8 cells

-

C. parvum oocysts

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

Primers specific for C. parvum cdpk1 and a reference gene (e.g., 18S rRNA)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Infection of HCT-8 cells: Seed HCT-8 cells in 12-well plates and grow to approximately 60% confluency. Infect the cells with freshly excysted C. parvum sporozoites.

-

RNA Extraction: At various time points post-infection (e.g., 2, 6, 12, 24, 48, and 72 hours), wash the infected cell monolayers with PBS and lyse the cells using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Set up qPCR reactions in triplicate for each sample using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for cpcdpk1 and the reference gene, and the synthesized cDNA as a template.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression of the cpcdpk1 gene at different time points, normalized to the expression of the reference gene.

Immunofluorescence Assay (IFA) for CpCDPK1 Localization

This protocol details the visualization of CpCDPK1 protein within C. parvum sporozoites and intracellular stages.

Materials:

-

Infected HCT-8 cell monolayers on coverslips or purified sporozoites

-

4% paraformaldehyde in PBS (fixative)

-

0.1% Triton X-100 in PBS (permeabilization buffer)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-CpCDPK1 polyclonal antibody

-

Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix infected cell monolayers or sporozoites with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: For intracellular stages, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the samples with the primary anti-CpCDPK1 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the samples three times with PBS.

-

Secondary Antibody Incubation: Incubate the samples with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Washing: Wash the samples three times with PBS.

-

Counterstaining: Stain the nuclei by incubating with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization: Visualize the localization of CpCDPK1 using a fluorescence microscope.

In Vitro Neutralization Assay

This assay assesses the ability of antibodies against CpCDPK1 to inhibit the invasion and/or development of C. parvum in cell culture.

Materials:

-

HCT-8 cells grown to confluence in 96-well plates

-

C. parvum oocysts

-

Anti-CpCDPK1 antibodies (e.g., polyclonal serum) and control pre-immune serum

-

Culture medium

-

Method for quantifying parasite load (e.g., qRT-PCR or immunofluorescence-based counting)

Procedure:

-

Antibody Incubation: Pre-incubate freshly excysted C. parvum sporozoites with serial dilutions of the anti-CpCDPK1 antibody or pre-immune serum for 30 minutes at 37°C.

-

Infection: Add the sporozoite-antibody mixture to the HCT-8 cell monolayers and incubate for 2 hours to allow for invasion.

-

Washing: Gently wash the monolayers with culture medium to remove non-invaded sporozoites.

-

Intracellular Development: Add fresh culture medium and incubate for an additional 22-46 hours to allow for intracellular parasite development.

-

Quantification of Parasite Load: At the end of the incubation period, quantify the parasite load in each well. This can be done by extracting total RNA and performing qRT-PCR for a C. parvum-specific gene, or by fixing the cells and counting the number of parasites per field of view using immunofluorescence microscopy.

-

Data Analysis: Calculate the percentage of neutralization for each antibody dilution by comparing the parasite load to that in wells treated with pre-immune serum.

Signaling Pathway and Experimental Workflows

The precise upstream activators and downstream substrates of CpCDPK1 in Cryptosporidium parvum are still under investigation. However, based on its homology to other apicomplexan CDPKs and its known functions, a general signaling pathway can be proposed.

Proposed CpCDPK1 Signaling Pathway

An external or internal stimulus is thought to trigger an increase in intracellular calcium concentration. This rise in calcium leads to the activation of CpCDPK1. The activated kinase then phosphorylates downstream substrate proteins, which in turn regulate processes such as microneme secretion, gliding motility, and host cell invasion, ultimately leading to parasite proliferation.

Caption: Proposed signaling pathway of CpCDPK1 in C. parvum.

Experimental Workflow for CpCDPK1 Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of CpCDPK1.

Caption: Workflow for CpCDPK1 inhibitor discovery and development.

Conclusion and Future Directions

Calcium-Dependent Protein Kinase 1 is a validated and essential enzyme in Cryptosporidium parvum, playing a central role in processes critical for the parasite's survival and pathogenesis. Its absence in humans makes it an outstanding target for the development of novel anti-cryptosporidial therapeutics. Significant progress has been made in identifying potent and selective inhibitors of CpCDPK1, with several compounds demonstrating efficacy in vitro and in vivo.

Despite these advances, a complete understanding of the CpCDPK1 signaling network remains elusive. Future research should focus on identifying the specific upstream signals that trigger CpCDPK1 activation and, crucially, the downstream substrates that are phosphorylated by the active kinase. The elucidation of these molecular interactions will not only provide deeper insights into the fundamental biology of C. parvum but may also reveal novel nodes for therapeutic intervention. Proteomic approaches, such as phosphoproteomics and protein-protein interaction studies, will be invaluable in unraveling the complexities of the CpCDPK1 signaling pathway. A more comprehensive understanding of this critical kinase will undoubtedly accelerate the development of urgently needed, effective treatments for cryptosporidiosis.

References

- 1. Calcium-dependent protein kinases 2A involved in the growth of both asexual and sexual stages of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Calcium-Dependent Protein Kinase Inhibitor as a Lead Compound for Treating Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum [frontiersin.org]

- 6. calcium-dependent-protein-kinases-2a-involved-in-the-growth-of-both-asexual-and-sexual-stages-of-cryptosporidium-parvum - Ask this paper | Bohrium [bohrium.com]

- 7. Frontiers | Characterization of Calcium-Dependent Protein Kinase 2A, a Potential Drug Target Against Cryptosporidiosis [frontiersin.org]

The Central Role of TgCDPK1 in Toxoplasma gondii Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular parasite, relies on a sophisticated invasion mechanism to perpetuate its lifecycle. Central to this process is the calcium-dependent protein kinase 1 (TgCDPK1), a key regulator of the signaling cascades that govern parasite motility, microneme secretion, and ultimately, host cell penetration. This technical guide provides an in-depth exploration of the multifaceted role of TgCDPK1 in T. gondii invasion, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms of TgCDPK1 activation and its downstream signaling pathways, present quantitative data on its inhibition, and provide detailed methodologies for key experimental assays. Furthermore, we utilize graphical representations to elucidate complex signaling networks and experimental workflows, aiming to foster a deeper understanding of this critical therapeutic target.

Introduction

Toxoplasma gondii infection, or toxoplasmosis, is a globally prevalent parasitic disease. The parasite's ability to actively invade and replicate within a wide range of host cells is fundamental to its pathogenesis. The invasion process is a multi-step phenomenon involving parasite recognition of the host cell, attachment, and the formation of a specialized structure called the moving junction, through which the parasite propels itself into the host cell. This intricate process is orchestrated by a series of signaling events, with calcium signaling playing a pivotal role. TgCDPK1 has emerged as a master regulator in this context, translating transient increases in intracellular calcium into the downstream cellular responses necessary for successful invasion. Its absence in mammalian hosts makes it an attractive and validated target for the development of novel anti-parasitic therapies.[1][2]

TgCDPK1: A Key Transducer of Calcium Signaling

TgCDPK1 is a serine/threonine protein kinase that is activated by the binding of intracellular calcium.[3] This activation is a critical event that initiates a cascade of phosphorylation events, leading to the controlled release of proteins from specialized secretory organelles called micronemes.[1][4] These micronemal proteins are essential for parasite motility, attachment to host cells, and the formation of the moving junction.

The Signaling Pathway

The activation of TgCDPK1 is a downstream consequence of an increase in cytosolic calcium concentration. While the precise upstream triggers of this calcium influx are still being fully elucidated, it is understood that this signaling cascade operates in concert with, yet independently of, the cyclic GMP (cGMP)-dependent protein kinase (PKG) pathway, which is also implicated in microneme secretion.[1][5] Upon activation, TgCDPK1 phosphorylates a suite of downstream substrates, many of which are directly involved in the machinery of microneme exocytosis and the regulation of the actin cytoskeleton, which powers parasite motility.[6][7][8]

Quantitative Analysis of TgCDPK1 Inhibition

The unique structural features of the ATP-binding pocket of TgCDPK1, particularly the presence of a small glycine residue at the "gatekeeper" position (Gly128), have been exploited for the development of highly selective inhibitors.[2][9] These "bumped" kinase inhibitors (BKIs), such as pyrazolopyrimidine derivatives, can access a hydrophobic pocket that is occluded in mammalian kinases, which possess a bulkier gatekeeper residue.[2][10][11] This structural difference allows for potent and specific inhibition of the parasite enzyme with minimal off-target effects on the host.

Inhibitor Potency Data

The following tables summarize the in vitro enzymatic inhibition (IC50) of TgCDPK1 and the in vivo efficacy (EC50) of various inhibitors on T. gondii proliferation and invasion.

| Inhibitor | TgCDPK1 IC50 (nM) | Reference |

| 3-MB-PP1 | 0.8 | [4] |

| 1NM-PP1 | Not specified, but effective | [9] |

| RM-1-132 | Low nanomolar | [3] |

| Compound 15n | < 25 | [9] |

| Compound 15o | < 25 | [9] |

| Compound 16n | < 25 | [9] |

| Inhibitor | T. gondii Proliferation/Invasion EC50 (µM) | Reference |

| 3-MB-PP1 | Not specified, but effective | [4] |

| RM-1-132 | Low micromolar | [3] |

| Compound 15n | < 1 | [9] |

| Compound 15o | < 1 | [9] |

| Compound 16n | < 1 | [9] |

Experimental Protocols

A variety of in vitro assays are employed to investigate the function of TgCDPK1 and the efficacy of its inhibitors. Below are detailed methodologies for key experiments.

TgCDPK1 Kinase Assay

This assay measures the enzymatic activity of recombinant TgCDPK1 and the potency of inhibitors.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., Syntide-2), and recombinant TgCDPK1.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated ATP.

-

Quantification: Measure the incorporation of the radiolabel into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Toxoplasma gondii Invasion Assay

This assay quantifies the ability of parasites to invade host cells in the presence or absence of inhibitors.

Methodology:

-

Host Cell Culture: Grow a monolayer of host cells (e.g., human foreskin fibroblasts, HFFs) in a multi-well plate.

-

Parasite Preparation: Harvest freshly egressed T. gondii tachyzoites and resuspend them in an appropriate invasion medium.

-

Inhibitor Treatment: Pre-incubate the parasites with varying concentrations of the test inhibitor or DMSO for a short period (e.g., 10-20 minutes).

-

Infection: Add the treated parasites to the host cell monolayer and allow them to invade for a defined time (e.g., 1 hour).

-

Differential Staining: Fix the cells and perform a two-step immunofluorescence assay to distinguish between intracellular and extracellular parasites.

-

First, stain extracellular parasites with an antibody against a surface antigen (e.g., SAG1) without permeabilizing the cells.

-

Then, permeabilize the cells and stain all parasites (intracellular and extracellular) with a different antibody.

-

-

Microscopy and Quantification: Visualize the stained cells using a fluorescence microscope and count the number of intracellular and extracellular parasites.

-

Data Analysis: Calculate the percentage of invasion for each condition and determine the EC₅₀ value of the inhibitor.

Microneme Secretion Assay

This assay assesses the release of micronemal proteins, a key process regulated by TgCDPK1.

Methodology:

-

Parasite Preparation: Harvest freshly egressed tachyzoites and wash them in an intracellular buffer.

-

Stimulation of Secretion: Resuspend the parasites in a secretion-inducing medium (e.g., containing a calcium ionophore like A23187 or ethanol) with or without the test inhibitor.

-

Incubation: Incubate the parasites at 37°C for a specific time to allow for secretion.

-

Separation of Secreted Proteins: Pellet the parasites by centrifugation. The supernatant contains the excreted-secreted antigens (ESA), including micronemal proteins.

-

Western Blot Analysis: Analyze the ESA fraction by SDS-PAGE and Western blotting using antibodies against specific micronemal proteins (e.g., MIC2).

-

Quantification: Densitometrically quantify the bands corresponding to the micronemal proteins to assess the level of secretion.

Conclusion

TgCDPK1 stands as a critical nexus in the signaling network that governs the invasive capabilities of Toxoplasma gondii. Its essential role in microneme secretion, coupled with its structural divergence from host kinases, firmly establishes it as a high-priority target for the development of novel anti-toxoplasmosis therapeutics. The continued exploration of its downstream substrates and the intricate regulatory mechanisms that control its activity will undoubtedly unveil new avenues for therapeutic intervention. The methodologies and data presented in this guide offer a robust framework for researchers and drug developers to advance our understanding of this pivotal enzyme and to accelerate the discovery of potent and selective inhibitors to combat this widespread parasitic disease.

References

- 1. Microneme secretion assay [bio-protocol.org]

- 2. Toxoplasma gondii calcium-dependent protein kinase 1 is a target for selective kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. embopress.org [embopress.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of CDPK1 targets identifies a trafficking adaptor complex that regulates microneme exocytosis in Toxoplasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of CDPK1 targets identifies a trafficking adaptor complex that regulates microneme exocytosis in Toxoplasma [elifesciences.org]

- 9. Development of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibitors with Potent Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The calcium-dependent protein kinase 1 from Toxoplasma gondii as target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dual Kinase Inhibitor CpCDPK1/TgCDPK1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CpCDPK1/TgCDPK1-IN-3, a member of the pyrazolopyrimidine class of "bumped" kinase inhibitors (BKIs), has emerged as a potent dual inhibitor of calcium-dependent protein kinase 1 (CDPK1) from the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1). These kinases are crucial for the parasites' life cycles, playing a pivotal role in processes such as host cell invasion, motility, and egress. The unique structural feature of a small glycine gatekeeper residue in the ATP-binding pocket of these parasite kinases, in contrast to the bulkier residues in mammalian kinases, allows for the selective and potent inhibition by BKIs like this compound. This technical guide provides a comprehensive overview of the inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its role in the parasites' signaling pathways.

Introduction

Toxoplasma gondii and Cryptosporidium parvum are significant protozoan pathogens responsible for toxoplasmosis and cryptosporidiosis, respectively. The limited efficacy and associated side effects of current treatments necessitate the development of novel therapeutic agents. Calcium-dependent protein kinases (CDPKs) in these parasites represent attractive drug targets as they are essential for parasite viability and are absent in their mammalian hosts.[1][2] this compound (also referred to as Compound 20 in some literature) is a potent, ATP-competitive inhibitor that selectively targets CpCDPK1 and TgCDPK1, demonstrating promise as a lead compound for the development of new anti-parasitic drugs.[3]

Mechanism of Action

The selectivity of this compound stems from its "bumped" structure, which is designed to exploit the unusually small glycine gatekeeper residue in the ATP-binding site of CpCDPK1 and TgCDPK1.[2] This feature creates a hydrophobic pocket that is not present in most human kinases, which possess larger gatekeeper residues. The inhibitor binds within this pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition directly impacts essential parasite functions that are regulated by CDPK1, most notably the secretion of microneme proteins, which are critical for parasite motility, attachment to host cells, and invasion.[4]

Quantitative Data

The inhibitory activity of this compound and related bumped kinase inhibitors has been evaluated in various enzymatic and cell-based assays. The following tables summarize the available quantitative data.

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | CpCDPK1 | 0.003 | [3] |

| This compound | TgCDPK1 | 0.0036 | [3] |

| BKI-1294 | TgCDPK1 (RH) | 0.020 | [5] |

| BKI-1294 | NcCDPK1 (Nc-Liv) | 0.360 | [5] |

| Compound | Organism | Assay | EC50 (µM) | Reference |

| BKI-1294 | Toxoplasma gondii (RH) | Plaque Assay | Not Specified, but potent | [5] |

| BKI-1294 | Neospora caninum (Nc-Liv) | Cell Growth | Not Specified, but potent | [5] |

| F083-0116 | Cryptosporidium parvum | Cell Invasion | 2.14 | [6] |

| G857-1404 | Cryptosporidium parvum | Cell Invasion | 0.10 | [6] |

| 8020-1477 | Cryptosporidium parvum | Cell Invasion | 0.26 | [6] |

| V014-9412 | Cryptosporidium parvum | Cell Invasion | 0.24 | [6] |

| 7775-0015 | Cryptosporidium parvum | Cell Invasion | 0.66 | [6] |

| Compound | Animal Model | Infection Model | Efficacy | Reference |

| BKI-1294 | Pregnant BALB/c mice | Neospora caninum vertical transmission | Efficiently inhibited vertical transmission | [5] |

| Bumped Kinase Inhibitors | Immunocompromised mice | Cryptosporidiosis | Cure of infection | [2] |

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

While a specific protocol for this compound is not publicly available, the general synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves a one-pot, two-step procedure.[7]

-

Reaction of a 4-amino-5-cyanopyrimidine with hydrazine: A substituted 4-amino-5-cyanopyrimidine is reacted with hydrazine hydrate in a suitable solvent such as ethanol.[8]

-

Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core.

-

Functionalization: The core structure is then functionalized at various positions through reactions such as alkylation or amination to yield the final product. For this compound, this would involve the introduction of the naphthalen-1-ylmethyl group.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of inhibitors against CpCDPK1 and TgCDPK1.

-

Kinase Reaction Setup:

-

Prepare a reaction mix containing the kinase buffer, recombinant CpCDPK1 or TgCDPK1 enzyme, the peptide substrate (e.g., a generic kinase substrate like Syntide-2), and varying concentrations of the inhibitor (this compound).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Toxoplasma gondii Plaque Assay

This protocol is for assessing the viability and lytic cycle of T. gondii in the presence of an inhibitor.

-

Cell Culture:

-

Seed human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.

-

-

Parasite Infection:

-

Prepare serial dilutions of freshly harvested T. gondii tachyzoites.

-

Infect the confluent HFF monolayers with a low number of parasites (e.g., 100-200 tachyzoites per well).

-

Add varying concentrations of this compound to the culture medium.

-

-

Incubation:

-

Incubate the infected plates at 37°C in a 5% CO2 incubator for 7-10 days to allow for plaque formation.

-

-

Visualization and Quantification:

-

Fix the cells with methanol or ethanol.

-

Stain the cell monolayer with crystal violet.

-

Wash the plates and allow them to dry.

-

Count the number of plaques (zones of host cell lysis) in each well. The reduction in plaque number or size in the presence of the inhibitor is a measure of its efficacy.

-

Cryptosporidium parvum Growth Inhibition Assay

This assay measures the ability of an inhibitor to prevent the growth and replication of C. parvum in a host cell line.

-

Cell Culture:

-

Grow a suitable host cell line, such as HCT-8 cells, to confluence in 96-well plates.

-

-

Parasite Infection:

-

Prepare C. parvum oocysts by excystation to release sporozoites.

-

Infect the confluent HCT-8 cell monolayers with the sporozoites.

-

Add varying concentrations of this compound to the culture medium.

-

-

Incubation:

-

Incubate the infected plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Quantification of Parasite Growth:

-

Fix and permeabilize the cells.

-

Stain the parasites using a specific antibody (e.g., anti-Cryptosporidium antibody) followed by a fluorescently labeled secondary antibody.

-

Quantify the number of parasites per field of view using fluorescence microscopy or a high-content imaging system.

-

Calculate the EC50 value by plotting the percentage of parasite inhibition against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving CpCDPK1/TgCDPK1 and a general experimental workflow for evaluating dual kinase inhibitors.

References

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Dependent Protein Kinase 1 as a Drug Target for T. Gondii and C. Parvum | National Agricultural Library [nal.usda.gov]

- 3. Development of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibitors with Potent Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. mdpi.com [mdpi.com]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines : Oriental Journal of Chemistry [orientjchem.org]

The Structural Basis for Selective Inhibition of CpCDPK1/TgCDPK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural determinants conferring selectivity for inhibitors targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1). A particular focus is placed on pyrazolopyrimidine-based inhibitors, exemplified by the potent inhibitor referred to herein as Compound 3. Understanding this selectivity is paramount for the development of novel therapeutics against cryptosporidiosis and toxoplasmosis, diseases of significant global health concern.

Executive Summary

The selective inhibition of parasite CDPK1 over host kinases is primarily achieved by exploiting a key structural difference in the ATP-binding pocket: the "gatekeeper" residue. In both CpCDPK1 and TgCDPK1, this position is occupied by a small glycine residue, in stark contrast to the larger residues found in most human kinases. This size difference creates a hydrophobic pocket that can be accessed by specifically designed "bumped" kinase inhibitors (BKIs). The selectivity of these inhibitors is further refined by interactions with other regions of the active site, notably the ribose pocket, demonstrating that multiple determinants contribute to the high selectivity observed. This guide will dissect the structural interactions, present key quantitative data, detail relevant experimental methodologies, and provide visual representations of the underlying biological and logical frameworks.

The Core of Selectivity: Structural Insights

The foundation of CpCDPK1/TgCDPK1 inhibitor selectivity lies in the unique architecture of the enzyme's active site. The primary contributor to this selectivity is the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site.

The Glycine Gatekeeper: A Gateway to Specificity

Both CpCDPK1 and TgCDPK1 possess a glycine residue at the gatekeeper position.[1] Most human kinases, with some exceptions, have bulkier amino acids such as threonine, methionine, or phenylalanine at this position.[2] This fundamental difference is the cornerstone of the "bumped kinase inhibitor" (BKI) strategy. The small side chain of glycine creates a cavity that can accommodate a "bump" – a bulky substituent – on the inhibitor molecule. In contrast, the larger gatekeeper residues in human kinases sterically clash with this bump, preventing the inhibitor from binding effectively.[2] The pyrazolopyrimidine scaffold is a common core for such BKIs, with a large substituent at the C3-position designed to occupy this pocket.[1][3]

Beyond the Gatekeeper: The Role of the Ribose Pocket

While the gatekeeper residue is the primary determinant of selectivity, the region of the active site that normally accommodates the ribose of ATP also plays a crucial role.[3] The conformation of the protein backbone in this "ribose pocket" differs between parasite CDPK1 and human kinases like SRC.[3] This structural variance impacts the binding of substituents at other positions on the inhibitor scaffold. For instance, inhibitors with a 4-piperidinemethyl group at the R2 position of the pyrazolopyrimidine core exhibit significantly enhanced selectivity for CpCDPK1/TgCDPK1 over SRC compared to those with a smaller isopropyl group at the same position.[3] This is because the SRC backbone impinges on this pocket, restricting the space available for the larger R2 substituent.[3]

The Inhibitor's Perspective: A Tale of Two Substituents

The selectivity of pyrazolopyrimidine-based inhibitors is a synergistic effect of substituents at both the R1 (C3-position) and R2 positions. The R1 group, the "bump," provides the initial basis for selectivity by targeting the pocket created by the glycine gatekeeper. The R2 group then fine-tunes this selectivity by exploiting the distinct topology of the ribose pocket. This dual-targeting strategy leads to highly potent and selective inhibition of the parasite kinases.

Quantitative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of key pyrazolopyrimidine-based compounds against CpCDPK1, TgCDPK1, and representative human kinases.

Table 1: In Vitro Inhibition of Parasite and Human Kinases

| Compound | CpCDPK1 IC50 (nM) | TgCDPK1 IC50 (nM) | SRC IC50 (nM) | ABL IC50 (nM) |

| 1 | 13 ± 2 | 1.3 ± 0.1 | >10,000 | >10,000 |

| 2 | 2.5 ± 0.3 | 0.5 ± 0.1 | >10,000 | >10,000 |

| 3 | 1.6 ± 0.2 | 0.8 ± 0.1 | >10,000 | >10,000 |

Data sourced from Murphy et al., 2010. IC50 values represent the concentration of inhibitor required for 50% inhibition of kinase activity.[1]

Table 2: In Vitro Inhibition of C. parvum Invasion

| Compound | C. parvum Invasion EC50 (nM) |

| 1 | 1100 ± 200 |

| 2 | 60 ± 10 |

| 3 | 20 ± 5 |

Data sourced from Murphy et al., 2010. EC50 values represent the concentration of inhibitor required for 50% inhibition of parasite invasion of host cells.[1]

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine inhibitor selectivity and potency.

Recombinant Protein Expression and Purification

Recombinant CpCDPK1 and TgCDPK1 are typically expressed in E. coli as glutathione S-transferase (GST) or other tagged fusion proteins.

-

Cloning: The coding sequence for the kinase domain of CDPK1 is cloned into a suitable expression vector (e.g., pGEX series).

-

Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: The fusion protein is purified from the cell lysate using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

-

Tag Cleavage: The affinity tag is cleaved by a specific protease (e.g., thrombin or PreScission Protease).

-

Further Purification: The cleaved protein is further purified by size-exclusion and/or ion-exchange chromatography to ensure high purity.

In Vitro Kinase Activity Assay

Kinase activity is measured using a variety of methods, often relying on the quantification of ATP consumption or phosphopeptide formation.

-

Reaction Mixture: The assay is performed in a buffer containing the purified kinase, a peptide substrate (e.g., Syntide-2), ATP, and MgCl2.

-

Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at varying concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped by the addition of a solution containing EDTA or by heat inactivation.

-

Detection: Kinase activity is quantified. A common method is the Kinase-Glo® assay, which measures the amount of remaining ATP through a luciferase-based reaction. The luminescence signal is inversely proportional to kinase activity.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro C. parvum Invasion Assay

This assay measures the ability of inhibitors to block the invasion of host cells by the parasite.

-

Host Cell Culture: A monolayer of human intestinal epithelial cells (e.g., HCT-8) is grown in a multi-well plate.

-

Parasite Preparation: C. parvum oocysts are treated with a bleach solution to excyst the sporozoites.

-

Infection and Treatment: The host cell monolayer is infected with the prepared sporozoites in the presence of varying concentrations of the test inhibitor.

-

Incubation: The infected cells are incubated for a set period (e.g., 24 hours) to allow for invasion and development.

-

Fixation and Staining: The cells are fixed and stained with a fluorescently labeled antibody against a parasite-specific antigen.

-

Quantification: The number of infected cells or parasite load is quantified using fluorescence microscopy or high-content imaging.

-

Data Analysis: EC50 values are determined from the dose-response curve.

Protein Crystallography of Kinase-Inhibitor Complexes

Determining the three-dimensional structure of the kinase-inhibitor complex is crucial for understanding the molecular basis of selectivity.

-

Complex Formation: The purified kinase is incubated with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization Screening: The protein-inhibitor complex is subjected to a wide range of crystallization conditions using sparse matrix screens. Hanging-drop or sitting-drop vapor diffusion methods are commonly employed.

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data to yield a high-resolution structure of the kinase-inhibitor complex.

Visualizing the Pathways and Principles

The following diagrams illustrate the key signaling pathway involving TgCDPK1 and the logical framework for inhibitor selectivity.

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

References

An In-depth Technical Guide on the Discovery and Synthesis of CpCDPK1/TgCDPK1-IN-3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CpCDPK1/TgCDPK1-IN-3, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) from Cryptosporidium parvum and Toxoplasma gondii.

Introduction: The Rationale for Targeting CpCDPK1 and TgCDPK1

Toxoplasma gondii and Cryptosporidium parvum are apicomplexan parasites responsible for significant human diseases, toxoplasmosis and cryptosporidiosis, respectively.[1] The pressing need for novel therapeutics is underscored by the limitations of current treatments.[1] Calcium-dependent protein kinases (CDPKs) in these parasites have emerged as attractive drug targets because they are essential for the parasite lifecycle and are absent in their mammalian hosts.[2][3]

Specifically, CDPK1 plays a critical role in regulating key processes for parasite survival and propagation, including gliding motility, host cell invasion, and egress.[4][5] A key structural feature that enables selective targeting of parasite CDPK1 is the presence of a small glycine residue at the "gatekeeper" position in the ATP-binding site.[2][4] This is in stark contrast to human kinases, which typically possess a bulkier amino acid at this position.[3][4] This size difference creates a unique hydrophobic pocket that can be exploited by appropriately designed "bumped" kinase inhibitors, leading to high selectivity for the parasite enzyme.[2][3] The pyrazolopyrimidine (PP) scaffold has been identified as a promising starting point for the development of such selective inhibitors.[6]

Discovery of this compound (Compound 20)

This compound, also referred to as Compound 20 in patent literature, was identified through structure-activity relationship (SAR) studies aimed at optimizing the pyrazolopyrimidine scaffold for potent and selective inhibition of both C. parvum and T. gondii CDPK1.[7] The design strategy focused on introducing bulky substituents at the C3 position of the pyrazolopyrimidine core to specifically occupy the enlarged hydrophobic pocket created by the glycine gatekeeper residue.[2][4]

Quantitative Data Presentation

The inhibitory activity of this compound and related compounds has been quantified through in vitro enzymatic assays and in vivo parasite growth inhibition assays. A strong correlation between the in vitro IC50 (enzyme inhibition) and in vivo EC50 (parasite growth inhibition) values for this class of compounds suggests that their primary target within the parasite is indeed CDPK1.[6]

| Compound | Target | IC50 (µM) | EC50 (µM) | Reference |

| This compound | CpCDPK1 | 0.003 | - | [7] |

| TgCDPK1 | 0.0036 | - | [7] | |

| 3-MB-PP (1) | TgCDPK1 | - | low µM | [6] |

| Analog 2 | CpCDPK1 | potent | - | [1] |

| TgCDPK1 | potent | - | [1] | |

| Analog 3 | CpCDPK1 | - | - | [1] |

| TgCDPK1 | - | - | [1] | |

| Compound 1294 | CpCDPK1 | - | sub-µM | [8] |

Note: Specific IC50 and EC50 values for all compounds are not consistently available across all publications. "-" indicates data not found in the searched sources.

Synthesis

The synthesis of pyrazolopyrimidine-based inhibitors generally involves a multi-step process. A representative workflow for the synthesis of the core scaffold and subsequent derivatization is outlined below. The synthesis of this compound would follow a similar pathway, with specific reagents chosen to install the desired R1 and R2 substituents.

Signaling Pathway

CDPK1 is a key transducer of calcium signals in apicomplexan parasites. An increase in intracellular calcium concentration leads to the activation of CDPK1, which then phosphorylates downstream substrates involved in the regulation of microneme secretion, gliding motility, and ultimately, host cell invasion and egress.

Experimental Protocols

This protocol is adapted from methodologies described in the literature.[9]

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of recombinant TgCDPK1.

Materials:

-

Recombinant purified TgCDPK1

-

Syntide-2 peptide substrate

-

96-well ELISA plates

-

Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 2.5 mM CaCl₂, 0.005% Tween 20)

-

ATP

-

Blocking buffer (e.g., 3% BSA in wash buffer)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.2% Tween 20)

-

Primary antibody against phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat 96-well plates with Syntide-2 peptide and incubate overnight at 4°C.

-

Wash the plates with wash buffer.

-

Block the plates with blocking buffer for 2 hours at room temperature.

-

Prepare serial dilutions of the test compound (e.g., this compound) in kinase reaction buffer.

-

Add 15 nM of purified TgCDPK1 to each well containing the diluted inhibitor and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate for 30 minutes at 30°C.

-

Wash the plates to remove ATP and unbound components.

-

Add the primary antibody against the phosphorylated substrate and incubate.

-

Wash the plates and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add TMB substrate and allow color to develop.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

This protocol is a composite of methods described for assessing parasite growth.[10][11]

Objective: To determine the efficacy of a compound in inhibiting the intracellular growth of T. gondii.

Materials:

-

Human foreskin fibroblast (HFF) host cells

-

T. gondii tachyzoites expressing luciferase

-

96-well black, clear-bottom plates

-

Culture medium (e.g., DMEM with serum and antibiotics)

-

Test compound

-

Positive control (e.g., pyrimethamine)

-

Negative control (e.g., DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HFF cells in a 96-well plate and grow to confluence.

-

Prepare serial dilutions of the test compound in culture medium.

-

Infect the confluent HFF monolayer with luciferase-expressing T. gondii tachyzoites at a defined multiplicity of infection (MOI).

-

Immediately add the diluted test compound, positive control, and negative control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the culture medium.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent growth inhibition relative to the negative control and determine the EC50 value.

Conclusion

The discovery and development of this compound and related pyrazolopyrimidine-based inhibitors represent a significant advancement in the pursuit of novel therapeutics for toxoplasmosis and cryptosporidiosis. The unique structural feature of a glycine gatekeeper in the parasite kinases provides a clear avenue for achieving high selectivity and minimizing off-target effects in the host. The detailed experimental protocols and workflows provided herein serve as a guide for researchers in the field to further investigate and optimize this promising class of antiparasitic agents.

References

- 1. Discovery of Potent and Selective Inhibitors of CDPK1 from C. parvum and T. gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple determinants for selective inhibition of apicomplexan calcium-dependent protein kinase CDPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Dependent Protein Kinase 1 as a Drug Target for T. Gondii and C. Parvum | National Agricultural Library [nal.usda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibitors with Potent Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 10. Determination of T. gondii growth inhibition and EC50s. [bio-protocol.org]

- 11. Determination of Chemical Inhibitor Efficiency against Intracellular Toxoplasma Gondii Growth Using a Luciferase-Based Growth Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycine Gatekeeper of TgCDPK1: A Linchpin for Selective Drug Design Against Toxoplasmosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Toxoplasmosis, a disease caused by the obligate intracellular parasite Toxoplasma gondii, poses a significant global health threat. The parasite's ability to invade and replicate within host cells is paramount to its pathogenesis. A key orchestrator of these processes is Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), a serine/threonine kinase essential for parasite motility, invasion, and egress from host cells. The unique structural features of TgCDPK1, particularly the presence of a small glycine residue at the "gatekeeper" position within the ATP-binding pocket, have rendered it a highly attractive target for the development of selective inhibitors. This guide provides a comprehensive overview of the glycine gatekeeper's role in TgCDPK1, detailing the quantitative data of inhibitors that exploit this feature, the experimental protocols used to assess their efficacy, and the signaling pathways governed by this critical enzyme.

The Significance of the Glycine Gatekeeper

The gatekeeper residue is a critical determinant of the size and shape of the ATP-binding pocket in protein kinases. In the vast majority of human kinases, this position is occupied by a larger amino acid, such as threonine or methionine. The bulky side chains of these residues effectively guard a hydrophobic pocket adjacent to the ATP-binding site. However, in TgCDPK1, the gatekeeper is a glycine, the smallest amino acid. This substitution creates a significantly larger hydrophobic pocket that can be exploited for the design of selective inhibitors.

This structural anomaly allows for the development of a class of compounds known as "bumped" kinase inhibitors (BKIs). These inhibitors are designed with a bulky "bump" that can fit into the enlarged hydrophobic pocket of TgCDPK1 but is sterically hindered from binding to human kinases with larger gatekeeper residues. This strategy forms the basis for achieving high selectivity and minimizing off-target effects, a crucial aspect of drug development. The expression of a mutant TgCDPK1 with a bulkier gatekeeper, such as methionine, confers resistance to these BKIs, confirming that their antiparasitic activity is mediated through the specific inhibition of TgCDPK1.

Quantitative Data of TgCDPK1 Inhibitors

The development of BKIs targeting the glycine gatekeeper of TgCDPK1 has yielded numerous potent and selective compounds. The following tables summarize the in vitro enzymatic inhibition data (IC50) against wild-type TgCDPK1 and a gatekeeper mutant (Gly128Met), as well as the in-cell efficacy (EC50) in inhibiting T. gondii proliferation.

| Compound | R1-Substituent | R2-Substituent | TgCDPK1 IC50 (nM) | Gly128Met TgCDPK1 IC50 (nM) | T. gondii Proliferation EC50 (nM) |

| 1 | Naphthylmethylene | Isopropyl | 1.0 | >10,000 | 70 |

| 10n | Naphthylmethylene | 4-Piperidinemethyl | 15 | >10,000 | 130 |

| 15a | 3-chlorophenyl | Isopropyl | 0.5 | >10,000 | 50 |

| 15n | 3-chlorophenyl | 4-Piperidinemethyl | 1.0 | >10,000 | 80 |

| 20a | 3-ethynylphenyl | Isopropyl | 0.5 | >10,000 | 30 |

| 20n | 3-ethynylphenyl | 4-Piperidinemethyl | 1.0 | >10,000 | 60 |

| Compound | Structure Basis | TgCDPK1 IC50 (nM) | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity (SRC/TgCDPK1) | Selectivity (ABL/TgCDPK1) |

| Compound 2 | Pyrazolopyrimidine | 1.2 | >10,000 | 1,600 | >8,333 | 1,333 |

| Compound 3 | Pyrazolopyrimidine | 1.0 | >10,000 | 2,400 | >10,000 | 2,400 |

Experimental Protocols

The evaluation of TgCDPK1 inhibitors requires a suite of specialized assays to determine their enzymatic activity, target engagement, and cellular efficacy.

TgCDPK1 Enzymatic Assay (Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

-

Recombinant wild-type TgCDPK1 and Gly128Met mutant TgCDPK1

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

ATP solution

-

Peptide substrate (e.g., Syntide-2)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant TgCDPK1 (e.g., 1 nM), and the peptide substrate (e.g., 25 µM).

-

Add test compounds at various concentrations (typically in a serial dilution). The final DMSO concentration should be kept constant (e.g., 1%).

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Toxoplasma gondii Proliferation Assay

This cell-based assay assesses the ability of compounds to inhibit the replication of T. gondii within host cells.

Materials:

-

Human foreskin fibroblast (HFF) cells

-

T. gondii tachyzoites (e.g., RH strain)

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

Test compounds dissolved in DMSO

-

Fixing and staining reagents (e.g., methanol and Giemsa stain)

Procedure:

-

Seed HFF cells in a 96-well plate and grow to confluence.

-

Pre-treat the confluent HFF monolayers with various concentrations of the test compounds for a short period (e.g., 15 minutes).

-

Infect the HFF cells with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for multiple rounds of parasite replication (e.g., 48-72 hours).

-

Fix the cells with methanol and stain with Giemsa.

-

Count the number of parasite plaques or use an imaging system to quantify the area of parasite growth.

-

Calculate the EC50 values by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein, confirming direct binding.

Materials:

-

Recombinant TgCDPK1 protein

-

SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare a reaction mixture containing recombinant TgCDPK1 and SYPRO Orange dye in the assay buffer.

-

Add the test compound or DMSO (as a control) to the reaction mixture.

-

Place the samples in a real-time PCR instrument.

-

Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.

-

The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔTm indicates stabilization and binding.

Signaling Pathways and Experimental Workflows

TgCDPK1 plays a central role in the signaling cascade that governs parasite motility and host cell invasion. An increase in intracellular calcium concentration is a key upstream event that activates TgCDPK1.

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

The experimental workflow for identifying and characterizing TgCDPK1 inhibitors typically follows a hierarchical approach, starting with high-throughput screening and progressing to more detailed cellular and in vivo studies.

Caption: A typical workflow for the discovery and development of TgCDPK1 inhibitors.

Conclusion

The glycine gatekeeper of TgCDPK1 represents a validated and highly promising target for the development of novel therapeutics against toxoplasmosis. The structural vulnerability it creates has been successfully exploited by "bumped" kinase inhibitors to achieve remarkable potency and selectivity. The continued application of the experimental methodologies outlined in this guide will be instrumental in the discovery and optimization of new chemical entities with improved pharmacological properties. A thorough understanding of the TgCDPK1 signaling pathway and the molecular basis of inhibitor binding will undoubtedly accelerate the development of safe and effective drugs to combat this widespread parasitic disease.

CpCDPK1: A Promising Drug Target for Cryptosporidiosis - A Technical Guide

Executive Summary

Cryptosporidiosis, a severe diarrheal disease caused by the protozoan parasite Cryptosporidium parvum, poses a significant threat to immunocompromised individuals, malnourished children, and young animals. The current therapeutic options are limited, with nitazoxanide being the only FDA-approved drug, and it shows limited efficacy in the most vulnerable populations. This necessitates the urgent development of novel, more effective anticryptosporidial agents. A particularly promising target for drug development is the Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1). This enzyme plays a critical role in the parasite's life cycle, particularly in host cell invasion and motility. Crucially, CDPKs are absent in mammals, offering a clear window for selective inhibition. This technical guide provides an in-depth overview of CpCDPK1 as a drug target, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental workflows.

Introduction: The Case for Targeting CpCDPK1

Cryptosporidium parvum belongs to the phylum Apicomplexa, which includes other significant pathogens like Plasmodium and Toxoplasma. A common feature of these parasites is their reliance on calcium signaling for critical life cycle processes. Calcium-dependent protein kinases (CDPKs) are key effectors in these pathways. In C. parvum, the genome encodes several CDPKs, with CpCDPK1 being a primary focus of drug discovery efforts.[1]

CpCDPK1 is implicated in the regulation of parasite motility and the secretion of micronemes, which are organelles essential for host cell attachment and invasion.[2] Structurally, CpCDPK1 possesses a kinase domain and a C-terminal calmodulin-like domain with EF-hand motifs that bind calcium. This direct calcium-sensing mechanism allows for rapid activation in response to intracellular calcium fluxes.

A key feature that makes CpCDPK1 an exceptional drug target is the presence of a small glycine residue in the ATP-binding pocket, which acts as a "gatekeeper."[3][4] In contrast, human kinases typically have a much bulkier gatekeeper residue. This structural difference allows for the design of "bumped" kinase inhibitors (BKIs) that can specifically fit into the parasite enzyme's active site but are excluded from host kinases, thereby minimizing off-target effects and potential toxicity.[3]

Quantitative Data: CpCDPK1 Inhibitor Potency

A variety of inhibitor scaffolds have been developed and tested against CpCDPK1 and for their ability to inhibit parasite growth in cell culture. The most common metrics used are the half-maximal inhibitory concentration (IC50) against the recombinant enzyme and the half-maximal effective concentration (EC50) in a cell-based parasite growth assay. A strong correlation between these two values can provide evidence of on-target activity. Below are tables summarizing the potency of representative CpCDPK1 inhibitors.

Table 1: Pyrazolopyrimidine Analogs

| Compound | CpCDPK1 IC50 (nM) | C. parvum Growth EC50 (nM) | Reference |

| PP1 | 18 | N/A | [3] |

| 3MB-PP1 | 23 | N/A | [3] |

| BKI-1 | 5.2 | 80 | [4] |

| BKI-2 | 1.1 | 190 | [4] |

| BKI-3 | 0.5 | 60 | [4] |

Table 2: Pyridopyrimidinone Analogs

| Compound | CpCDPK1 IC50 (nM) | C. parvum Growth EC50 (nM) | Reference |

| UH15_16 | 5.4 | 14 | [5] |

Table 3: Other Investigated Compounds

| Compound | CpCDPK1 IC50 (µM) | C. parvum Growth EC50 (µM) | Reference |

| F083-0116 | 4.315 | 2.14 | [3] |

| BKI-1517 | N/A | 0.01 - 0.05 | [2] |

Note: N/A indicates data not available in the cited sources. The potency values can vary between studies due to different assay conditions.

Signaling Pathway and Drug Discovery Workflow

CpCDPK1 Signaling Pathway

The precise downstream signaling cascade of CpCDPK1 in Cryptosporidium is an active area of research. However, based on studies in related apicomplexan parasites, a general pathway can be outlined. An influx of intracellular calcium, triggered by environmental cues, leads to the activation of CpCDPK1. The activated kinase then phosphorylates a suite of substrate proteins that are involved in the control of the actomyosin-based gliding motility system and the exocytosis of microneme proteins. These processes are essential for the parasite to move, attach to, and invade host intestinal epithelial cells.

References

TgCDPK1: A Promising Therapeutic Target for the Treatment of Toxoplasmosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Toxoplasmosis, a disease caused by the obligate intracellular protozoan parasite Toxoplasma gondii, represents a significant global health concern. The parasite's lytic cycle, characterized by host cell invasion, replication, and egress, is fundamental to its pathogenesis. Central to the regulation of these critical processes is a family of calcium-dependent protein kinases (CDPKs), with Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) emerging as a key mediator. Due to its essential role in the parasite's life cycle and its absence in mammalian hosts, TgCDPK1 has been validated as a promising therapeutic target for the development of novel anti-toxoplasmosis drugs. This technical guide provides a comprehensive overview of TgCDPK1, including its signaling pathway, quantitative data on inhibitors, and detailed experimental protocols relevant to drug discovery efforts.

The TgCDPK1 Signaling Pathway: A Master Regulator of Parasite Motility and Invasion

TgCDPK1 is a serine/threonine kinase that plays a pivotal role in transducing intracellular calcium signals into downstream cellular responses essential for the parasite's virulence. An increase in intracellular calcium concentration triggers the activation of TgCDPK1, which in turn phosphorylates a cascade of downstream substrates. This signaling cascade is crucial for the secretion of micronemes, specialized secretory organelles that release adhesins and other proteins required for parasite motility, host cell recognition, and invasion.[1]

Conditional knockout studies have demonstrated that the suppression of TgCDPK1 leads to a significant impairment in microneme secretion, resulting in a complete blockage of parasite motility, host cell invasion, and egress from infected cells.[1] This essentiality underscores the potential of TgCDPK1 as a drug target. The signaling pathway initiated by a rise in intracellular calcium and culminating in microneme secretion is a critical control point in the parasite's life cycle.

References

Unraveling the Crucial Roles of CpCDPK1/TgCDPK1 in Apicomplexan Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CDPKs) are a family of serine/threonine kinases that play pivotal roles in the signaling pathways of plants and apicomplexan parasites. In two such parasites of significant medical importance, Cryptosporidium parvum and Toxoplasma gondii, CDPK1 (CpCDPK1 and TgCDPK1, respectively) has been identified as a critical regulator of essential cellular processes, making it a promising target for novel therapeutic interventions. These kinases are absent in mammals, offering a unique window for the development of highly selective inhibitors with minimal off-target effects in the host. This technical guide provides an in-depth overview of the cellular pathways regulated by CpCDPK1 and TgCDPK1, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Cellular Pathways Regulated by CpCDPK1 and TgCDPK1

CpCDPK1 and TgCDPK1 are central hubs in the calcium signaling cascades of their respective organisms, translating transient increases in intracellular calcium into downstream cellular actions crucial for the parasite's lifecycle.

TgCDPK1: A Master Regulator of Motility, Invasion, and Egress in Toxoplasma gondii

TgCDPK1 is a key player in the lytic cycle of T. gondii, controlling the secretion of micronemes—specialized secretory organelles that release adhesins required for parasite motility, host cell invasion, and egress.[1] An increase in intracellular Ca2+ activates TgCDPK1, which in turn phosphorylates a suite of downstream targets involved in the trafficking and exocytosis of micronemes. This controlled secretion allows the parasite to attach to host cells, move across surfaces, and ultimately invade and later exit the host cell to continue the infection cycle.[1][2]

CpCDPK1: Essential for Invasion and Intracellular Development in Cryptosporidium parvum

In C. parvum, CpCDPK1 is understood to be crucial for host cell invasion and the subsequent intracellular growth and proliferation of the parasite.[3] While the specific downstream substrates of CpCDPK1 are not as extensively characterized as those of TgCDPK1, its inhibition has been shown to significantly reduce parasite load in vitro.[4] The kinase is expressed throughout the parasite's developmental stages, suggesting its continuous importance in maintaining the infection.[3][5]

Quantitative Data on CpCDPK1 and TgCDPK1 Inhibitors

A significant body of research has focused on the development of small molecule inhibitors targeting CpCDPK1 and TgCDPK1. "Bumped kinase inhibitors" (BKIs) have shown particular promise due to their ability to selectively target a unique small gatekeeper residue (glycine) in the ATP-binding pocket of these parasite kinases, a feature not present in human kinases.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against TgCDPK1 and T. gondii

| Compound | TgCDPK1 IC50 (nM) | T. gondii Proliferation EC50 (µM) | Reference |

| 1294 | <1 | 0.004 | |

| 1553 | <1 | 0.015 | |

| RM-1-132 | 1 | 0.007 | |

| 10n | 15 | - | |

| 15o | - | < 1 | |

| 16n | - | < 1 |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: In Vitro Inhibitory Activity of Selected Compounds against CpCDPK1 and C. parvum

| Compound | CpCDPK1 IC50 (nM) | C. parvum Growth EC50 (µM) | Reference |

| Compound 3 | < 25 | > 10 | |

| Compound 4 | < 25 | > 10 | |

| Compound 5 | < 25 | > 10 | |

| Compound 12 | < 25 | > 10 | |

| Compound 13 | < 25 | > 10 | |

| F083-0116 | - | - | [3][5] |

Note: A poor correlation has been observed between the enzymatic inhibition of CpCDPK1 and the inhibition of C. parvum growth in cell culture for some pyrazolopyrimidine analogs, suggesting potential complexities in drug targeting or compound accessibility in vivo.

Key Experimental Protocols

In Vitro Kinase Assay for CDPK1

This protocol outlines the measurement of CDPK1 kinase activity using a recombinant enzyme and a peptide substrate.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., syntide-2), and the recombinant CpCDPK1 or TgCDPK1 enzyme.

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cryptosporidium parvum Host Cell Invasion Assay

This assay quantifies the ability of C. parvum sporozoites to invade host cells in the presence of inhibitory compounds.

Methodology:

-

Host Cell Culture: Seed HCT-8 cells in a 96-well plate and grow to confluency.

-

Oocyst Excystation: Induce excystation of C. parvum oocysts to release sporozoites.

-

Compound Treatment: Treat the confluent HCT-8 cell monolayers with the test compounds for 1 hour.

-

Infection: Add the freshly excysted sporozoites to the treated host cells and incubate for 2-3 hours to allow for invasion.

-

Washing: Gently wash the monolayers to remove non-invaded sporozoites.

-

Fixation and Staining: Fix the cells and stain with a fluorescently labeled antibody against Cryptosporidium and a nuclear stain (e.g., DAPI).

-

Imaging and Quantification: Acquire images using a high-content imaging system and quantify the number of intracellular parasites.

-

Data Analysis: Determine the percentage of invasion inhibition relative to a vehicle-treated control.

Toxoplasma gondii Host Cell Egress Assay